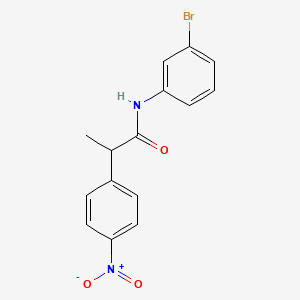![molecular formula C16H23ClN2O5 B4075977 1-[2-(4-chloro-2,3-dimethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4075977.png)
1-[2-(4-chloro-2,3-dimethylphenoxy)ethyl]piperazine oxalate
Descripción general
Descripción
1-[2-(4-chloro-2,3-dimethylphenoxy)ethyl]piperazine oxalate is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. It is a piperazine derivative that has been synthesized through various methods and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-chloro-2,3-dimethylphenoxy)ethyl]piperazine oxalate is not fully understood. However, it has been found to interact with various molecular targets such as enzymes, receptors, and ion channels. The compound has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease. It has also been found to interact with various receptors such as serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. The compound has also been found to have neuroprotective effects and can prevent the formation of amyloid plaques in the brain, making it a potential treatment for Alzheimer's disease and Parkinson's disease. It has also been found to have antidepressant and anxiolytic effects, making it a potential treatment for mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[2-(4-chloro-2,3-dimethylphenoxy)ethyl]piperazine oxalate in lab experiments is its potential as a therapeutic agent. The compound has been shown to have significant activity against various diseases and can be used to study the mechanisms of action of these diseases. However, one of the limitations of using this compound is its toxicity. The compound has been found to be toxic at high concentrations, which can limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-[2-(4-chloro-2,3-dimethylphenoxy)ethyl]piperazine oxalate. One of the directions is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another direction is the study of the compound's mechanism of action and its interaction with various molecular targets. Further research can also be done to study the compound's potential as a therapeutic agent for various diseases. Finally, the compound's toxicity can be further studied to determine its safety and potential side effects.
Aplicaciones Científicas De Investigación
1-[2-(4-chloro-2,3-dimethylphenoxy)ethyl]piperazine oxalate has been studied extensively for its potential as a therapeutic agent. It has been found to have significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. It has also been found to have neuroprotective effects and can prevent the formation of amyloid plaques in the brain, making it a potential treatment for Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-[2-(4-chloro-2,3-dimethylphenoxy)ethyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O.C2H2O4/c1-11-12(2)14(4-3-13(11)15)18-10-9-17-7-5-16-6-8-17;3-1(4)2(5)6/h3-4,16H,5-10H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJZJDOPZRAIRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)OCCN2CCNCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B4075894.png)
![2-(4-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B4075898.png)
![1-[4-(2-bromophenoxy)butyl]piperazine oxalate](/img/structure/B4075900.png)

![3-hydroxy-1-methyl-5-nitro-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4075912.png)

![2-(4-chlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4075923.png)
![N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-2-phenylacetamide](/img/structure/B4075938.png)
![2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4075945.png)


![1-{2-[4-(benzyloxy)phenoxy]ethyl}azepane oxalate](/img/structure/B4075965.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4075984.png)
![2-{[(4-cyclopentyl-1-piperazinyl)acetyl]amino}-N-(2-fluorophenyl)-5-nitrobenzamide](/img/structure/B4075996.png)